molecular formula C13H18Cl2FNO2 B12860711 Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride

Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride

Cat. No.: B12860711
M. Wt: 310.19 g/mol
InChI Key: COBSHEDLNRJWSU-UHFFFAOYSA-N
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Description

  • The chloroethoxy intermediate is reacted with 3-fluoro-2-methylbenzaldehyde under basic conditions to form the corresponding benzyl alcohol derivative.
  • Formation of the Acetimidate Moiety

    • The benzyl alcohol derivative is then converted to the acetimidate using ethyl chloroformate and a suitable base (e.g., triethylamine).
  • Hydrochloride Formation

    • The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
  • Industrial Production Methods

    Industrial production of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Chloroethoxy Intermediate

      • Reacting 2-chloroethanol with a suitable base (e.g., sodium hydride) to form the chloroethoxy anion.
      • The chloroethoxy anion is then reacted with an appropriate electrophile to form the chloroethoxy intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can undergo various chemical reactions, including:

    • Nucleophilic Substitution

      • The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
    • Oxidation and Reduction

      • The aromatic ring and the acetimidate moiety can undergo oxidation and reduction reactions under appropriate conditions.
    • Hydrolysis

      • The acetimidate moiety can be hydrolyzed to form the corresponding amide or carboxylic acid derivative.

    Common Reagents and Conditions

      Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.

      Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under acidic or basic conditions.

      Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under appropriate conditions.

      Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can be used to hydrolyze the acetimidate moiety.

    Major Products Formed

      Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.

      Oxidation: Formation of oxidized derivatives such as ketones, aldehydes, or carboxylic acids.

      Reduction: Formation of reduced derivatives such as alcohols or amines.

      Hydrolysis: Formation of amides or carboxylic acids.

    Scientific Research Applications

    Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride has several scientific research applications, including:

    • Medicinal Chemistry

      • Used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
    • Chemical Biology

      • Utilized in the development of chemical probes to study biological pathways and molecular interactions.
    • Pharmaceutical Industry

      • Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
    • Material Science

      • Investigated for its potential use in the synthesis of novel materials with unique properties.

    Mechanism of Action

    The mechanism of action of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride depends on its specific application and target. In medicinal chemistry, it may act by:

    • Molecular Targets

      • Interacting with specific enzymes, receptors, or proteins involved in disease pathways.
    • Pathways Involved

      • Modulating signaling pathways, gene expression, or protein-protein interactions to exert its effects.

    Comparison with Similar Compounds

    Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can be compared with similar compounds such as:

    • Ethyl 2-(2-chloroethoxy)-2-(3-fluorophenyl)acetimidate hydrochloride

      • Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
    • Ethyl 2-(2-chloroethoxy)-2-(2-methylphenyl)acetimidate hydrochloride

      • Lacks the fluoro group on the aromatic ring, which may influence its chemical properties and interactions.
    • Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetamide hydrochloride

      • Contains an amide moiety instead of an acetimidate, which may alter its reactivity and stability.

    Conclusion

    This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.

    Properties

    Molecular Formula

    C13H18Cl2FNO2

    Molecular Weight

    310.19 g/mol

    IUPAC Name

    ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethanimidate;hydrochloride

    InChI

    InChI=1S/C13H17ClFNO2.ClH/c1-3-17-13(16)12(18-8-7-14)10-5-4-6-11(15)9(10)2;/h4-6,12,16H,3,7-8H2,1-2H3;1H

    InChI Key

    COBSHEDLNRJWSU-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=N)C(C1=C(C(=CC=C1)F)C)OCCCl.Cl

    Origin of Product

    United States

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